6-Bromo-5-chloropicolinic acid
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Overview
Description
6-Bromo-5-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination of 5-chloropicolinic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed:
- Substitution reactions yield various substituted picolinic acid derivatives.
- Oxidation reactions produce oxidized forms such as picolinic acid N-oxide.
- Reduction reactions result in the formation of picolinic alcohol derivatives .
Scientific Research Applications
6-Bromo-5-chloropicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropicolinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-Bromo-3-chloropicolinic acid
- 5-Bromo-6-chloropicolinic acid
- 6-Bromo-2-pyridinecarboxylic acid
Comparison: 6-Bromo-5-chloropicolinic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
6-bromo-5-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGHYAQILPBFJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735204 |
Source
|
Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-42-3 |
Source
|
Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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